molecular formula C5H10N4 B13954270 1H-1,2,4-Triazol-5-amine, 1-propyl- CAS No. 58661-96-4

1H-1,2,4-Triazol-5-amine, 1-propyl-

Cat. No.: B13954270
CAS No.: 58661-96-4
M. Wt: 126.16 g/mol
InChI Key: XTAFIEABFBNBSS-UHFFFAOYSA-N
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Description

Overview of 1,2,4-Triazole (B32235) Heterocycles as a Privileged Scaffold in Chemical Sciences

The 1,2,4-triazole ring system, a five-membered heterocycle containing three nitrogen atoms and two carbon atoms, is recognized as a "privileged scaffold" in medicinal chemistry and materials science. nih.govresearchgate.net This designation stems from its versatile chemical properties and its presence in a wide array of biologically active compounds. nih.govresearchgate.net The stability of the triazole ring, coupled with its capacity for hydrogen bonding and dipole interactions, makes it an attractive pharmacophore for designing molecules that can effectively interact with biological targets. nih.gov

Historical Development and Significance of Triazole Chemistry

The term "triazole" was first introduced by Bladin in 1885 to describe the five-membered heterocyclic ring system with the molecular formula C2H3N3. nih.govnih.gov The chemistry of triazoles evolved steadily, gaining significant momentum with the discovery of the antifungal activities of azole derivatives in 1944. nih.gov This discovery paved the way for the development of numerous triazole-containing drugs. nih.gov A pivotal moment in triazole chemistry was the advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which provides a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.orgfrontiersin.org This has profoundly impacted drug discovery, materials science, and bioorthogonal chemistry. nih.govwikipedia.org

Structural Features and Aromaticity of the 1,2,4-Triazole Nucleus

The 1,2,4-triazole is a planar, aromatic molecule. wikipedia.orgchemicalbook.com Its aromaticity, a key factor in its stability, arises from the delocalization of six π-electrons over the five-membered ring. chemicalbook.comresearchgate.net The atoms in the ring are sp2 hybridized. chemicalbook.com 1,2,4-Triazole can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H tautomer being the more stable. nih.govchemicalbook.com The C-N and N-N bond lengths are in a narrow range, which is consistent with its aromatic character. wikipedia.org The presence of electronegative nitrogen atoms renders the carbon atoms electron-deficient and susceptible to nucleophilic attack. chemicalbook.com Conversely, the nitrogen atoms are electron-rich, making them the sites for electrophilic substitution. nih.govchemicalbook.com

Specific Focus on 1H-1,2,4-Triazol-5-amine, 1-propyl- as a Key Synthetic Intermediate and Research Target

1H-1,2,4-Triazol-5-amine, 1-propyl- is a specific derivative of the 1,2,4-triazole scaffold that has garnered attention as a key building block in organic synthesis. Its structure features a propyl group at the 1-position and an amine group at the 5-position of the 1H-1,2,4-triazole ring. This combination of a reactive amino group and a lipophilic propyl substituent makes it a versatile intermediate for the synthesis of more complex molecules with potential applications in various fields of chemical research.

Below is a table summarizing the key properties of 1H-1,2,4-Triazol-5-amine, 1-propyl-.

PropertyValue
CAS Registry Number 58661-96-4 nist.gov
Molecular Formula C5H10N4 nist.gov
Molecular Weight 126.1597 g/mol nist.gov

Scope and Research Trajectories Pertaining to 1H-1,2,4-Triazol-5-amine, 1-propyl- and its Derivatives

Research involving 1H-1,2,4-Triazol-5-amine, 1-propyl- and its derivatives is primarily focused on their synthetic utility. The presence of the primary amino group allows for a wide range of chemical transformations, including acylation, alkylation, and the formation of Schiff bases, leading to the creation of diverse molecular libraries. For instance, the related compound 1H-1,2,4-triazole-1-propanamine has been used in the synthesis of 2-Amino-N-[3-(1H-1,2,4-triazol-1-yl)propyl]benzamide by reacting it with isatoic anhydride (B1165640). prepchem.com

The exploration of derivatives of 1,2,4-triazole-amines is a vibrant area of research. Scientists are investigating how modifications to the core structure, such as the introduction of different substituents at various positions, influence the chemical and physical properties of the resulting compounds. These studies are crucial for the rational design of new molecules with tailored functionalities. The synthesis of various 1,2,4-triazole derivatives often involves multi-step reaction sequences, starting from simple precursors and progressively building molecular complexity. nih.govnih.gov The ultimate goal is to develop efficient and scalable synthetic routes to novel compounds that can be evaluated for a range of applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58661-96-4

Molecular Formula

C5H10N4

Molecular Weight

126.16 g/mol

IUPAC Name

2-propyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C5H10N4/c1-2-3-9-5(6)7-4-8-9/h4H,2-3H2,1H3,(H2,6,7,8)

InChI Key

XTAFIEABFBNBSS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NC=N1)N

Origin of Product

United States

Synthetic Methodologies and Strategies for 1h 1,2,4 Triazol 5 Amine, 1 Propyl and Its Analogues

Foundational Synthetic Pathways to 1,2,4-Triazol-5-amine Systems

The synthesis of the 1,2,4-triazol-5-amine scaffold is a well-established area of heterocyclic chemistry, with several reliable methods available. These approaches primarily focus on the construction of the triazole ring from acyclic precursors.

Cyclization Reactions for Triazole Ring Formation

Cyclization reactions are the cornerstone for synthesizing the 1,2,4-triazole (B32235) ring. These methods involve the condensation of precursors that contain the necessary carbon and nitrogen atoms, which then undergo an intramolecular reaction to form the heterocyclic ring. The choice of starting materials dictates the substitution pattern on the final triazole product.

Aminoguanidine (B1677879) is a versatile and widely used precursor for the synthesis of 3-amino-1,2,4-triazoles due to its unique structure, which contains a pre-formed N-C-N-N sequence. at.uarsc.org The classical and most common approach involves the acylation of aminoguanidine with a carboxylic acid or its derivative, followed by a base- or heat-induced cyclization of the resulting acylaminoguanidine intermediate. at.uaresearchgate.net

The general mechanism involves the initial nucleophilic attack of the hydrazine moiety of aminoguanidine on the carbonyl carbon of the acylating agent. The subsequent intermediate then undergoes dehydration and cyclization to yield the 5-substituted-3-amino-1H-1,2,4-triazole. mdpi.comijisrt.com For the synthesis of the parent 3-amino-1,2,4-triazole, formic acid is used, which upon heating with aminoguanidine bicarbonate, yields the target compound in high yield. orgsyn.org

Reactant 1Reactant 2ConditionsProductReference
Aminoguanidine BicarbonateCarboxylic AcidsMicrowave, Acid Catalysis5-Substituted 3-amino-1,2,4-triazoles mdpi.com
Aminoguanidine HydrochlorideCarboxylic AcidsDirect Condensation5-Substituted 3-amino-1,2,4-triazoles researchgate.net
Aminoguanidine BicarbonateFormic AcidHeating at 120°C3-amino-1,2,4-triazole orgsyn.org
N-guanidinosuccinimideAliphatic AminesMicrowave Irradiation3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides rsc.org

This table presents various methods for synthesizing 3-amino-1,2,4-triazole systems using aminoguanidine derivatives.

Carboxylic acids and their derivatives are crucial reagents in the aminoguanidine-based synthesis of 1,2,4-triazoles, as they provide the C5 carbon of the triazole ring. frontiersin.org The reactivity of the carboxylic acid derivative can influence the reaction conditions required. For instance, more reactive derivatives like acid chlorides can react with aminoguanidine under milder conditions compared to the corresponding carboxylic acids, which often require heating. researchgate.net A one-pot method involves the reaction between a carboxylic acid and hydrazinophthalazine, mediated by coupling agents like 1-ethyl-3-(3'-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt), to form triazole derivatives. researchgate.net Recently, decarboxylative triazolation has emerged as a method to convert carboxylic acids directly into triazoles by coupling with alkynes and an azide reagent, although this is more general for triazole formation and not specific to the 5-amino variant. acs.org

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing highly substituted 1,2,4-triazoles in a single step from three or more starting materials. These strategies are valued for their operational simplicity and ability to rapidly generate molecular diversity. acs.orgacs.org

One such strategy involves a one-pot, three-component reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines to produce 1,3,5-trisubstituted 1,2,4-triazoles with high regioselectivity. frontiersin.orgorganic-chemistry.org Another approach utilizes a copper-catalyzed three-component reaction of aryldiazonium salts, nitriles, and a diazo reagent to afford N1-aryl-1,2,4-triazoles. isres.orgmdpi.com While many MCRs lead to fully substituted triazoles, they represent a powerful strategy for accessing diverse analogues of the target compound.

Regioselective Synthesis of 1-Propyl Substituted 1,2,4-Triazoles

The introduction of the propyl group onto the N1 position of the 1,2,4-triazol-5-amine core is typically achieved through N-alkylation. However, the 1,2,4-triazole ring possesses three potentially nucleophilic nitrogen atoms (N1, N2, and N4), making the control of regioselectivity a significant synthetic challenge. In the case of 3-amino-1,2,4-triazole, alkylation can occur at the N1, N2, or N4 positions of the ring, as well as the exocyclic amino group.

Control of N-Alkylation Regiochemistry

The alkylation of 1,2,4-triazoles generally yields a mixture of N1 and N4 substituted isomers, with the ratio depending on the reaction conditions, the nature of the alkylating agent, and the substituents on the triazole ring. researchgate.net For the parent 1,2,4-triazole, alkylation with various bases often results in a consistent regioselectivity favoring the 1-substituted isomer. researchgate.net The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in the alkylation of 1,2,4-triazole has been shown to provide a convenient and high-yielding synthesis of 1-substituted-1,2,4-triazoles. researchgate.net

In general, thermodynamic control tends to favor the N1-isomer due to its greater stability, while kinetic control can sometimes lead to the N4-isomer. The choice of solvent and base is critical. For instance, the N-alkylation of benzotriazole and 1,2,4-triazole with alkyl halides proceeds efficiently in the presence of sodium hydroxide in N,N-dimethylformamide (DMF). researchgate.net Studies on the alkylation of 1,2,4-triazole have demonstrated that it is possible to achieve high yields of the N1-alkylated product under neat reaction conditions at elevated temperatures. nih.gov The specific regiochemical outcome for the alkylation of 1H-1,2,4-triazol-5-amine with a propyl halide would require careful optimization of reaction conditions to selectively obtain the desired 1-propyl isomer.

Triazole SubstrateAlkylating AgentBase/SolventMajor ProductReference
1,2,4-Triazole4-Nitrobenzyl halidesVarious bases1-Alkyl isomer (~90%) researchgate.net
1,2,4-TriazoleAlkyl halides (methyl, butyl, etc.)Not specified (neat)1-Alkyl isomer (>90%) nih.gov
1,2,4-TriazoleAlkyl halidesNaOH / DMFN-alkylated products researchgate.net
1H-IndazoleAlkyl bromideNaH / THFN1-Alkyl isomer (>99% for some substrates) beilstein-journals.org

This table summarizes findings on the regioselective N-alkylation of triazoles and related azoles, highlighting conditions that favor N1 substitution.

Challenges and Solutions in Isomer Specificity

A significant challenge in the synthesis of 1-substituted-5-amino-1,2,4-triazoles is controlling the regioselectivity. The cyclization process can potentially yield different isomers, such as 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles. The choice of catalyst has been identified as a critical factor in directing the reaction toward the desired isomer.

For instance, catalyst-controlled methodologies have been developed for the regioselective [3+2] cycloaddition of isocyanides with diazonium salts. These methods provide a practical approach for selectively designing 1,2,4-triazoles. Specifically, the use of a Cu(II) catalyst has been shown to selectively produce 1,5-disubstituted 1,2,4-triazoles in high yields, while Ag(I) catalysis favors the formation of 1,3-disubstituted isomers isres.org. This catalyst-dependent control offers a powerful tool for chemists to synthesize the specific 1-propyl-1H-1,2,4-triazol-5-amine isomer with high fidelity isres.org.

Furthermore, 1,2,4-triazol-5-amines are known to exhibit annular tautomerism, where the proton on the nitrogen atom can migrate between different nitrogen atoms in the triazole ring nih.govnih.gov. This can lead to a mixture of tautomeric forms, namely the 1H, 2H, and 4H forms, complicating characterization and subsequent reactions nih.gov. The equilibrium between these tautomers can be influenced by the substituent on the ring and the solvent. For example, in N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, the 5-amino-1H tautomer was found to be predominant rsc.orgnih.gov. Careful selection of reaction conditions and purification methods is essential to isolate the desired tautomer.

Derivatization and Functionalization of the 1H-1,2,4-Triazol-5-amine, 1-propyl- Scaffold

The 1H-1,2,4-Triazol-5-amine, 1-propyl- scaffold is a versatile building block for creating more complex molecules. The presence of a reactive primary amino group and multiple nitrogen atoms in the triazole ring allows for a variety of chemical modifications researchgate.net.

Strategies for Amidation and Acylation of the Amino Group

The exocyclic amino group of 1H-1,2,4-Triazol-5-amine, 1-propyl- is a primary site for derivatization through acylation and amidation reactions. However, the potential for acylation at the ring nitrogen atoms (N1, N2, or N4) presents a challenge due to the compound's annular tautomerism nih.gov. Theoretically, four different acylation products could be formed.

To achieve selective acylation of the primary amino group, reaction conditions must be carefully controlled. The introduction of an amide moiety into the aminotriazole scaffold can impart specific three-dimensional properties to the molecule nih.gov. For example, the crystal structure of an N-acylated 1H-1,2,4-triazol-5-amine confirmed the position of the acyl moiety on the exocyclic amine and revealed that the amide fragment was out of the plane of the triazole ring nih.gov. Microwave-assisted N-acylation of amide derivatives followed by cyclization with hydrazine hydrochlorides has also been reported as an efficient one-pot method for synthesizing 1,3,5-trisubstituted-1,2,4-triazoles researchgate.netresearchgate.net.

Introduction of Diverse Substituents at Other Ring Positions

Functionalization of the 1,2,4-triazole ring at positions other than the amino group allows for the synthesis of a wide array of derivatives. Synthetic approaches can be broadly classified into two categories: building the desired substituted ring from acyclic precursors or functionalizing a pre-formed 1,2,4-triazole ring researchgate.net. The latter approach leverages the reactivity of the triazole core. Due to the high electron density of the triazole ring, electrophilic substitution typically occurs at the nitrogen atoms nih.gov. Nucleophilic substitution, under mild conditions, can occur at the ring's carbon atoms nih.gov. These reactions enable the introduction of various substituents, leading to compounds with diverse properties.

Green Chemistry Considerations in 1,2,4-Triazole Synthesis

In recent years, there has been a significant shift towards developing environmentally friendly synthetic methods in organic chemistry. nih.govresearchgate.net The synthesis of 1,2,4-triazoles has benefited from this trend, with the development of several green chemistry approaches aimed at reducing waste, energy consumption, and the use of hazardous materials. nih.govnih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. scielo.org.zapnrjournal.com This technology has been successfully applied to the synthesis of 1,2,4-triazoles, offering significant advantages over conventional heating methods. scielo.org.zanih.govrjptonline.org

A notable example is the microwave-assisted, catalyst-free synthesis of substituted 1,2,4-triazoles from hydrazines and formamide. This one-pot method is efficient, proceeds under mild conditions, and demonstrates excellent functional-group tolerance organic-chemistry.orgorganic-chemistry.org. The use of microwave irradiation dramatically reduces reaction times from several hours to just minutes, while often providing higher yields scielo.org.zanih.gov. For instance, one study found that a microwave-assisted synthesis of a 1,2,4-triazole derivative was completed in just 33-90 seconds with an 82% yield, whereas the conventional method required several hours nih.gov.

Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,2,4-Triazoles
DerivativeMethodReaction TimeYield (%)Reference
Piperazine-azole-fluoroquinoloneConventional27 hoursN/A nih.gov
Piperazine-azole-fluoroquinoloneMicrowave30 minutes96 nih.gov
N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamideConventionalSeveral hoursN/A nih.gov
N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamideMicrowave33-90 seconds82 nih.gov
3,5-disubstituted-1,2,4-triazoleHydrothermal72 hoursN/A nih.gov
3,5-disubstituted-1,2,4-triazoleMicrowave1.5 hours85 nih.gov

Solvent-Free and Catalytic Methods

Solvent-free reactions and the use of efficient catalysts are cornerstones of green chemistry. Mechanochemical methods, such as solventless grinding, have been developed for the synthesis of 1,2,4-triazole derivatives. A mechanochemical, copper-catalyzed [3+2] cycloaddition of azinium-N-imines with nitriles under solvent-free conditions has been reported to produce various 1,2,4-triazolo derivatives in good yields (51-80%) researchgate.net. This protocol offers advantages such as the absence of solvents, shorter reaction times, and scalability researchgate.net.

In addition to solvent-free approaches, various catalytic systems have been devised to improve the efficiency and environmental footprint of 1,2,4-triazole synthesis. Copper-catalyzed reactions, often using air as the oxidant, are common due to the low cost and availability of the catalyst organic-chemistry.org. Metal-free approaches have also been developed, such as an iodine-mediated oxidative cyclization, which avoids the use of heavy metal catalysts isres.org. These methods represent a significant step towards more sustainable chemical manufacturing.

Spectroscopic and Structural Characterization of 1h 1,2,4 Triazol 5 Amine, 1 Propyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the molecular framework, connectivity, and the chemical environment of individual atoms. For 1H-1,2,4-triazol-5-amine, 1-propyl-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques offers a complete assignment of its proton and carbon signals.

Proton (¹H) NMR Analysis: Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 1H-1,2,4-triazol-5-amine, 1-propyl- is anticipated to exhibit distinct signals corresponding to the protons of the propyl group and the triazole ring, as well as the amine group. The chemical shifts (δ) are influenced by the electron density around the protons, with electron-withdrawing groups generally causing a downfield shift to higher ppm values.

The protons of the N-propyl group are expected to show characteristic aliphatic signals. The terminal methyl (CH₃) protons would likely appear as a triplet in the upfield region, typically around 0.9-1.0 ppm, due to spin-spin coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene group adjacent to the methyl group is expected to resonate as a sextet around 1.6-1.8 ppm, arising from coupling to both the terminal methyl and the N-CH₂ protons. The methylene protons directly attached to the nitrogen atom of the triazole ring (N-CH₂) would be the most downfield of the propyl signals, appearing as a triplet around 3.8-4.0 ppm, a consequence of the deshielding effect of the nitrogen atom.

The triazole ring possesses a single proton (C-H), which is expected to appear as a singlet in the aromatic region of the spectrum, likely between 7.5 and 8.0 ppm. The protons of the primary amine (NH₂) group often present as a broad singlet due to rapid chemical exchange and quadrupole broadening from the nitrogen atom. Its chemical shift can vary over a wide range, typically between 5.0 and 7.0 ppm, and is dependent on factors such as solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for 1H-1,2,4-Triazol-5-amine, 1-propyl-

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Triazole C-H 7.5 - 8.0 Singlet (s) -
Amine NH₂ 5.0 - 7.0 Broad Singlet (br s) -
N-CH₂-CH₂-CH₃ 3.8 - 4.0 Triplet (t) ~7
N-CH₂-CH₂-CH₃ 1.6 - 1.8 Sextet ~7
N-CH₂-CH₂-CH₃ 0.9 - 1.0 Triplet (t) ~7

Carbon-13 (¹³C) NMR Analysis: Carbon Skeleton and Functional Groups

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 1H-1,2,4-triazol-5-amine, 1-propyl-, five distinct carbon signals are expected.

The two carbon atoms of the triazole ring are in different chemical environments. The carbon atom bearing the amino group (C-NH₂) is anticipated to resonate at a significantly downfield position, typically in the range of 155-160 ppm. The other triazole ring carbon (C-H) is expected to appear at a slightly more upfield position, around 145-150 ppm.

The carbon atoms of the propyl group will appear in the aliphatic region of the spectrum. The carbon directly bonded to the nitrogen of the triazole ring (N-CH₂) would be the most deshielded of the propyl carbons, with a predicted chemical shift in the range of 45-50 ppm. The central methylene carbon (-CH₂-) is expected around 22-25 ppm, and the terminal methyl carbon (-CH₃) would be the most upfield, typically between 10 and 12 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1H-1,2,4-Triazol-5-amine, 1-propyl-

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-NH₂ (Triazole) 155 - 160
C-H (Triazole) 145 - 150
N-CH₂-CH₂-CH₃ 45 - 50
N-CH₂-CH₂-CH₃ 22 - 25
N-CH₂-CH₂-CH₃ 10 - 12

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. Cross-peaks would be observed between the N-CH₂ and the adjacent -CH₂- protons of the propyl group, and between the central -CH₂- and the terminal -CH₃ protons, confirming the connectivity of the propyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show cross-peaks connecting the triazole C-H proton to its corresponding carbon, and each of the propyl group's proton signals to their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range couplings (typically over two to three bonds) between protons and carbons. This is particularly useful for establishing connectivity across heteroatoms and quaternary carbons. For 1H-1,2,4-triazol-5-amine, 1-propyl-, key HMBC correlations would be expected between the N-CH₂ protons and both triazole ring carbons (C-NH₂ and C-H). Additionally, correlations between the amine protons (NH₂) and the C-NH₂ carbon would further solidify the assignment of the triazole ring carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides crucial information about the functional groups present in a molecule and their bonding arrangements. These two techniques are complementary, as some vibrational modes that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa.

Identification of Key Functional Group Vibrations

The IR and Raman spectra of 1H-1,2,4-triazol-5-amine, 1-propyl- would be characterized by absorption bands corresponding to the vibrations of the N-H, C-H, C=N, and C-N bonds.

The N-H stretching vibrations of the primary amine (NH₂) group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes. The N-H bending vibration is typically observed around 1600-1650 cm⁻¹.

The C-H stretching vibrations of the propyl group would be found in the 2850-3000 cm⁻¹ region. The C-H stretching of the triazole ring proton is expected at a higher frequency, typically around 3100-3150 cm⁻¹.

The triazole ring itself will exhibit a series of characteristic stretching and bending vibrations. The C=N and N=N stretching vibrations are expected in the 1400-1650 cm⁻¹ range. The C-N stretching vibrations will likely appear in the 1200-1400 cm⁻¹ region. Ring breathing and deformation modes will also be present at lower frequencies.

Table 3: Predicted Key IR and Raman Vibrational Frequencies for 1H-1,2,4-Triazol-5-amine, 1-propyl-

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
Amine (NH₂) Asymmetric & Symmetric Stretch 3300 - 3500
Amine (NH₂) Bending 1600 - 1650
Triazole C-H Stretch 3100 - 3150
Propyl C-H Stretch 2850 - 3000
Triazole Ring C=N, N=N Stretch 1400 - 1650
Triazole Ring C-N Stretch 1200 - 1400

Correlation with Theoretical Vibrational Frequencies

To aid in the assignment of the experimental vibrational spectra, theoretical calculations using methods such as Density Functional Theory (DFT) can be employed. researcher.lifebohrium.com These computational methods can predict the vibrational frequencies and intensities of a molecule. By comparing the calculated spectrum with the experimental IR and Raman spectra, a more confident and detailed assignment of the observed bands can be achieved. It is common practice to scale the calculated frequencies to account for the approximations inherent in the theoretical models and the effects of the experimental conditions, leading to a strong correlation between theoretical and experimental data. aip.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and confirming the molecular formula of a compound. For 1H-1,2,4-Triazol-5-amine, 1-propyl-, the empirical and molecular formula is C₅H₁₀N₄. sigmaaldrich.comnist.govnih.gov This composition gives it a molecular weight of approximately 126.16 g/mol . sigmaaldrich.comnih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. mdpi.commdpi.com

Electron ionization (EI) is a common method used in mass spectrometry. The NIST WebBook provides mass spectrum data for 1H-1,2,4-Triazol-5-amine, 1-propyl- under electron ionization, which is essential for structural elucidation through the analysis of fragmentation patterns. nist.govnist.gov The fragmentation pattern provides valuable information about the compound's structure, revealing characteristic losses of neutral fragments from the molecular ion. Analyzing these fragments helps to piece together the molecule's connectivity, confirming the presence of the propyl group and the triazole core.

Property Value Source(s)
Molecular FormulaC₅H₁₀N₄ sigmaaldrich.comnist.govnih.gov
Molecular Weight126.16 g/mol sigmaaldrich.comnih.gov
Exact Mass126.090546336 Da nih.gov
CAS Number58661-96-4 nist.govnih.gov

X-ray Crystallography for Precise Solid-State Structure Determination

While a specific crystal structure for 1H-1,2,4-Triazol-5-amine, 1-propyl- is not detailed in the provided search results, the application of X-ray crystallography to closely related compounds demonstrates its power. It typically reveals that 1,2,4-triazoles with a primary amino group on a carbon atom crystallize in the 5-amino form, with the annular hydrogen atom located on a nitrogen adjacent to the amino group. rsc.orgnih.gov This technique is also crucial for identifying cases where multiple tautomers might co-crystallize. rsc.orgnih.gov

The way molecules are arranged in a crystal, known as crystal packing, is governed by intermolecular forces, with hydrogen bonding being particularly significant in N-heterocyclic compounds like 1,2,4-triazoles. The presence of both hydrogen bond donors (the amino group and the ring N-H) and acceptors (the ring nitrogen atoms) in 1H-1,2,4-Triazol-5-amine, 1-propyl- allows for the formation of extensive hydrogen bonding networks.

In the crystal structures of related 3,5-disubstituted 1,2,4-triazoles, molecules are often linked by N—H···N hydrogen bonds, which can generate characteristic ring motifs or infinite zigzag chains. researchgate.netresearchgate.net These interactions play a crucial role in stabilizing the crystal lattice. rsc.org Studies on energetic salts derived from 5-amino-1H-1,2,4-triazole-3-carbohydrazide show that extensive hydrogen bonding interactions between cations and anions can lead to complex three-dimensional networks, which contribute significantly to the density and thermal stability of the material. rsc.org The introduction of intramolecular hydrogen bonds in certain triazole derivatives has also been shown to enforce molecular planarity. nih.gov

Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The flexibility of the 1-propyl group in 1H-1,2,4-Triazol-5-amine, 1-propyl- allows for various conformations. The specific arrangement is described by torsional angles (or dihedral angles).

While specific torsional angles for the title compound are not available, studies on related structures provide insight. For example, in the crystal structure of 3-benzylsulfanyl-1H-1,2,4-triazol-5-amine, the dihedral angle between the benzene (B151609) and triazole rings is 81.05 (5)°. researchgate.net Theoretical analysis of substituted 1,2,3-triazole amino acids, a different isomer class, identified multiple stable conformers described by five key dihedral angles. nih.gov Such computational and experimental analyses are vital for understanding the molecule's preferred shapes, which can influence its interactions and properties.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element within a compound. The results are used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the molecule. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula to verify its accuracy.

For novel 1,2,4-triazole (B32235) derivatives, elemental analysis is routinely reported as part of their characterization. rsc.orgnih.govresearchgate.net For example, in the synthesis of 1,3-di(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine (C₄H₄N₁₂), the calculated elemental composition was C, 21.82%; H, 1.83%; N, 76.35%. The found values were C, 21.65%; H, 1.90%; N, 76.41%, which are in close agreement, thus validating the formula. nih.gov This method provides essential confirmation of the compound's purity and elemental composition, complementing data from mass spectrometry.

Compound Name Molecular Formula Calculated Elemental Composition Found Elemental Composition Source
1,3-di(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amineC₄H₄N₁₂C: 21.82%, H: 1.83%, N: 76.35%C: 21.65%, H: 1.90%, N: 76.41% nih.gov

Tautomeric Equilibrium Studies of 1H-1,2,4-Triazol-5-amine Systems

Annular prototropic tautomerism is a well-known phenomenon in 1,2,4-triazole systems, where the proton on a ring nitrogen atom can migrate to other nitrogen atoms in the ring. rsc.orgnih.gov This results in an equilibrium between different tautomeric forms. For a 3(5)-amino-1,2,4-triazole system, three main tautomers can exist: the 1H-5-amino, 1H-3-amino, and 4H-5-amino forms. nih.gov The position of this equilibrium is crucial as it determines the chemical and biological properties of the compound. rsc.orgnih.gov The 1H-1,2,4-triazole tautomer is generally considered more stable than the 4H-1,2,4-triazole form. nih.gov

The equilibrium can be influenced by factors such as the nature of substituents, the solvent, and the physical state (solution or solid). rsc.orgnih.gov Theoretical studies have been employed to calculate the relative energies of different triazole tautomers, providing insights into their stability. nih.gov

The predominant tautomeric forms of 1,2,4-triazole derivatives in both solution and the solid state are determined experimentally using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and X-ray crystallography. rsc.orgrsc.orgnih.gov

NMR Spectroscopy: In solution, NMR spectroscopy is a powerful tool for studying tautomeric equilibria. nih.gov The chemical shifts of the triazole ring carbons and protons are sensitive to the location of the mobile proton. In cases of rapid interconversion between tautomers, averaged signals are observed. For instance, the ¹³C NMR spectra of some 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides showed two broad signals for the triazole ring carbons, confirming their involvement in tautomerism. rsc.org By analyzing these spectra, it was determined that the 5-amino-1H tautomers were the predominant forms in the equilibria for these compounds. nih.gov

X-ray Crystallography: In the solid state, X-ray crystallography provides direct evidence of the existing tautomer. rsc.orgnih.gov As a general observation, 1,2,4-triazoles that can tautomerize and bear a primary amino group on a carbon atom tend to crystallize as the 5-amino tautomer. rsc.orgnih.gov The structure is characterized by the annular hydrogen atom being located on the nitrogen atom adjacent to the amino group. rsc.org This technique has been used to confirm the solid-state tautomeric form for numerous 1,2,4-triazole derivatives. rsc.org

Implications of Tautomerism on Reactivity and Properties

Tautomerism, the phenomenon of constitutional isomers being readily interconvertible, is a fundamental characteristic of many nitrogen-containing heterocycles, including derivatives of 1,2,4-triazole. For 1H-1,2,4-Triazol-5-amine, 1-propyl-, the presence of multiple nitrogen atoms in the ring and an exocyclic amino group allows for the existence of several potential tautomeric forms. This equilibrium is not merely a structural curiosity; it has profound implications for the compound's chemical reactivity and its physical and spectroscopic properties. The study of tautomeric phenomena is critical for understanding the chemical behavior and potential interactions of triazole-based compounds. researchgate.netacs.org

Due to the 1-propyl substituent being fixed on the N1 nitrogen, the annular prototropic tautomerism is simplified compared to its N-unsubstituted counterpart. The primary tautomeric equilibrium for 1-propyl-1H-1,2,4-triazol-5-amine involves the shift of a proton between the exocyclic amino group and the ring nitrogen atoms, leading to amino-imino forms. The principal tautomers to consider are the amino form (1-propyl-1H-1,2,4-triazol-5-amine) and the corresponding imino forms, such as 1-propyl-1,2-dihydro-5H-1,2,4-triazol-5-imine (a 4H-type tautomer) and 1-propyl-1,4-dihydro-5H-1,2,4-triazol-5-imine (a 2H-type tautomer).

The relative stability of these tautomers, and thus their population in an equilibrium, is governed by a combination of factors including the electronic properties of the substituents, intramolecular interactions like hydrogen bonding, and the influence of the surrounding medium (solvent effects). nih.govacs.org For the parent 3-amino-1,2,4-triazole, theoretical studies have shown the 1H and 2H tautomers to be nearly equal in energy in the gas phase, with the 4H form being significantly less stable. rsc.org The introduction of substituents, such as the 1-propyl group, alters this energy landscape.

Influence on Chemical Reactivity

The tautomeric equilibrium directly dictates the chemical reactivity of the molecule by altering the availability and nature of reactive sites. Each tautomer presents a unique profile of nucleophilic and electrophilic centers.

Nucleophilicity: The 3-amino-1,2,4-triazole system is recognized as a polyfunctional nucleophile. researchgate.net In the amino tautomer of 1-propyl-1H-1,2,4-triazol-5-amine, the exocyclic NH2 group and the N4 atom of the triazole ring are primary nucleophilic sites. In the imino tautomers, the nucleophilicity shifts to the imine nitrogen and the other ring nitrogens. Consequently, the outcome of reactions such as alkylation, acylation, and condensation depends heavily on the reaction conditions (e.g., pH, solvent) which can shift the tautomeric equilibrium to favor one form over another.

Site Selectivity: The distribution of tautomers affects the regioselectivity of reactions. For instance, electrophilic attack can be directed to different nitrogen atoms depending on which tautomer is predominant. Studies on the amidoalkylation of 3-amino-1,2,4-triazole show selective reaction at the endocyclic N1 atom, which implies the specific reactivity of the participating tautomeric form. researchgate.net

Influence on Physical and Spectroscopic Properties

The physical and spectroscopic properties of 1H-1,2,4-Triazol-5-amine, 1-propyl- are an average of the properties of the constituent tautomers, weighted by their relative populations.

Acidity and Basicity (pKa): Each tautomer has distinct acidic and basic sites. The proton on the exocyclic amino group in the amino form has a different pKa value than the N-H protons in the imino forms. Similarly, the basicity of the ring nitrogens varies significantly between tautomers. This has a critical impact on salt formation and the compound's behavior in solutions of different pH.

Hydrogen Bonding and Solubility: The ability to form hydrogen bonds is highly dependent on the tautomeric form. The amino tautomer possesses N-H bonds in the amino group that can act as hydrogen bond donors, while the ring nitrogens can act as acceptors. Imino tautomers have a different arrangement of donor and acceptor sites. This directly influences the intermolecular interactions, affecting crystal lattice structures, melting points, and solubility in protic versus aprotic solvents. researchgate.net

Spectroscopic Signatures: Tautomers can often be distinguished using spectroscopic methods, particularly NMR. The chemical shifts of ring carbons and protons, as well as the 15N chemical shifts, are sensitive to the electronic environment, which changes significantly between amino and imino forms. rsc.org In principle, if the rate of interconversion is slow on the NMR timescale, separate signals for each tautomer can be observed.

While specific experimental data for 1H-1,2,4-Triazol-5-amine, 1-propyl- is limited, theoretical calculations on parent compounds illustrate the differences in properties between tautomers. The following tables provide calculated data for the three main tautomers of the unsubstituted 3-amino-1,2,4-triazole, which serves as a model to understand the types of property variations that can be expected.

Table 1: Calculated Relative Energies of 3-Amino-1,2,4-triazole Tautomers in the Gas Phase This table presents illustrative data for the parent compound, 3-amino-1,2,4-triazole, to demonstrate the energetic differences between tautomeric forms.

TautomerRelative Energy (kcal/mol)
3-amino-1H-1,2,4-triazole0.00
3-amino-2H-1,2,4-triazole~0.0
3-amino-4H-1,2,4-triazole+7
Source: Based on ab initio molecular orbital methods. rsc.org

Table 2: Calculated Dipole Moments of 3-Amino-1,2,4-triazole Tautomers This table presents illustrative data for the parent compound, 3-amino-1,2,4-triazole, to demonstrate the variation in electronic properties among tautomers.

TautomerDipole Moment (Debye)
3-amino-1H-1,2,4-triazole3.12
5-amino-1H-1,2,4-triazole4.96
4-amino-4H-1,2,4-triazole6.84
Source: Based on ab initio studies. researchgate.net

Reactivity and Advanced Derivatization Chemistry of 1h 1,2,4 Triazol 5 Amine, 1 Propyl Analogues

Amidation and Acylation Reactions of the Amino Group

The exocyclic amino group of 1-propyl-1H-1,2,4-triazol-5-amine is a primary site for nucleophilic attack, readily participating in amidation and acylation reactions. These transformations are fundamental for introducing a wide range of substituents, thereby modulating the compound's physicochemical and biological properties.

Regioselectivity and Yield Optimization in N-Acylation

The acylation of aminotriazoles can theoretically occur at the exocyclic amino group or the nitrogen atoms of the triazole ring. acs.org The 1,2,4-triazole (B32235) ring itself has three nitrogen atoms, and in the case of 5-amino-1H- nih.govorganic-chemistry.orgorganic-chemistry.orgtriazole (amitrole), the molecule presents three potential sites for N-acylation: the exocyclic amino group and the N1 and N2 positions of the ring. acs.org The N4 nitrogen generally shows significant resistance to acylation. acs.org

Conventional acylation methods, such as using acetyl chloride, often lack regioselectivity and can lead to a mixture of isomers. acs.orgresearchgate.net Similarly, traditional diacetylation with neat acetic anhydride (B1165640) under reflux conditions can produce a complex mixture of di-, mono-, and even triacetylated products. acs.orgresearchgate.net To achieve selective annular monoacetylation of 5-amino-1H- nih.govorganic-chemistry.orgorganic-chemistry.orgtriazole, a rapid and selective method involves using equivalent amounts of acetic anhydride in a dimethylformamide solution. acs.org This process proceeds through the formation of an intermediate, 1-acetyl-3-amino-1H- nih.govorganic-chemistry.orgorganic-chemistry.org-triazole, which then rearranges to the more stable 1-acetyl-5-amino-1H- nih.govorganic-chemistry.orgorganic-chemistry.orgtriazole. acs.org For the synthesis of diacetylated derivatives, using neat acetic anhydride at room temperature has proven effective. acs.org

In the context of synthesizing amide-functionalized 1,2,4-triazol-5-amines as potential inhibitors of blood coagulation factors, regioselective acylation is crucial. A developed method for accessing these compounds involves a retrosynthetic approach starting from phthalic anhydride, aminoguanidine (B1677879), an amine, and an acid chloride. acs.orgnih.gov This strategy allows for the synthesis of benzamide-functionalized 1,2,4-triazol-5-amines, which can then undergo regioselective acylation with reagents like benzoyl chloride or 4-fluorobenzoyl chloride to yield the desired N-acylated products. nih.gov X-ray crystallography has been instrumental in confirming the position of the acyl group on the triazole ring. acs.orgnih.gov

Synthesis of Amide-Functionalized Triazole Derivatives

The synthesis of amide-functionalized triazole derivatives is a key strategy for developing new therapeutic agents. acs.orgnih.govnih.gov A general method for creating these derivatives involves a multi-step synthesis that can be adapted based on the desired substituents. acs.orgnih.gov For instance, a series of benzamide-functionalized 1,2,4-triazol-5-amines were synthesized, allowing for the introduction of various aliphatic, cycloaliphatic, and aromatic groups. nih.gov It was noted that while this approach could produce tertiary amides, secondary amides were often obtained in lower yields. nih.gov

Another approach for synthesizing N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides utilizes succinic anhydride, aminoguanidine hydrochloride, and various amines. rsc.org The synthetic pathway can be adjusted based on the nucleophilicity of the amine. For more nucleophilic aliphatic amines, the reaction starts with the formation of N-guanidinosuccinimide, which then reacts with the amine. rsc.org For less nucleophilic aromatic amines, an alternative route involving the initial preparation of N-arylsuccinimides is employed. rsc.org

The introduction of an amide moiety can significantly alter the three-dimensional structure of the triazole derivative, which can be advantageous for biological activity. acs.orgnih.gov X-ray crystal structures have confirmed that the amide fragment can be out of the plane of the triazole ring, adding to the molecule's structural complexity. acs.orgnih.gov

Nucleophilic Substitution Reactions Involving the Triazole Ring

The carbon atoms of the 1,2,4-triazole ring are electron-deficient due to the adjacent electronegative nitrogen atoms, making them susceptible to nucleophilic attack under mild conditions. nih.govchemicalbook.com This reactivity allows for the direct functionalization of the triazole core.

The study of nucleophilic substitution on chloro-substituted quinolines with 1,2,4-triazole has provided insights into the factors influencing these reactions, such as acid and base catalysis and the electronic effects of substituents on the quinoline (B57606) ring. researchgate.net While direct studies on 1-propyl-1H-1,2,4-triazol-5-amine are specific, the general principles of nucleophilic substitution on the triazole ring are applicable. The triazole anion itself is a potent nucleophile, and its reactivity can be harnessed in various substitution reactions. acs.org

Condensation Reactions with Carbonyl Compounds

The amino group of 1H-1,2,4-triazol-5-amine analogues can undergo condensation reactions with carbonyl compounds like aldehydes and ketones to form Schiff bases or related products. These reactions typically proceed through an initial nucleophilic addition to form a hemiaminal intermediate, which may then dehydrate. mdpi.com

Studies on the condensation of 4-amino-3,5-dimethyl-1,2,4-triazole with substituted benzaldehydes have shown that stable hemiaminals can be isolated under neutral conditions. mdpi.comnih.gov The stability and yield of these products are influenced by factors such as temperature, solvent polarity, and the electronic nature of substituents on the benzaldehyde (B42025). mdpi.com For example, higher hemiaminal yields are often observed in apolar aprotic solvents. mdpi.com Three-component condensation reactions involving a 1,2,4-triazol-3-amine, a ketone (like cyclohexanone), and an ortho-substituted benzaldehyde have also been explored for the synthesis of fused triazolopyrimidine systems. researchgate.net

Annulation Reactions to Form Fused Heterocyclic Systems

Annulation reactions, which involve the formation of a new ring fused to the existing triazole core, are powerful tools for constructing complex heterocyclic systems. These reactions significantly expand the chemical space accessible from simple aminotriazole precursors. A base-mediated annulation of nitriles with hydrazines has been developed as a practical method for synthesizing 1,3,5-trisubstituted 1,2,4-triazoles. nih.govthieme-connect.com

Formation of Triazolo-Fused Pyridines, Azines, and Azepines

The fusion of a pyridine, azine, or azepine ring to the 1,2,4-triazole scaffold leads to the formation of important heterocyclic systems like triazolopyridines, triazolotriazines, and other related structures.

Triazolo-fused Pyridines: Several synthetic routes to nih.govorganic-chemistry.orgorganic-chemistry.orgtriazolo[4,3-a]pyridines have been established. One efficient method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by microwave-assisted dehydration. organic-chemistry.org Another approach is the one-pot synthesis from 2-hydrazinopyridine (B147025) and substituted aldehydes at room temperature. rsc.org Furthermore, an electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates provides access to 3-amino- nih.govorganic-chemistry.orgorganic-chemistry.org-triazolo[4,3-a]pyridines. organic-chemistry.org For the synthesis of the isomeric nih.govorganic-chemistry.orgorganic-chemistry.orgtriazolo[1,5-a]pyridines, methods include the cyclization of N-(pyrid-2-yl)formamidoximes and the PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides. organic-chemistry.org

Triazolo-fused Azines: The synthesis of 1,2,4-triazolo[1,5-a] nih.govnih.govrsc.orgtriazines, also known as 5-azapurines, can be achieved through the (3+3) heterocyclization of 3(5)-amino-1,2,4-triazoles with reagents that introduce a C-N-C fragment. researchgate.net The reaction of aminotriazoles with reagents like dimethyl N-cyanodithiocarbonimidate can lead to the formation of these fused systems, with the specific products depending on the substituents and reaction conditions. researchgate.net

While specific examples detailing the synthesis of triazolo-fused azepines directly from 1-propyl-1H-1,2,4-triazol-5-amine are less common in the searched literature, the general principles of annulation reactions suggest that appropriate bifunctional electrophiles could be employed to construct such seven-membered rings.

Diversification of the 1-Propyl Moiety and its Impact on Reactivity

The reactivity of the 1,2,4-triazole core in 1H-1,2,4-Triazol-5-amine, 1-propyl- is significantly influenced by the nature of the substituent at the N1 position. The 1-propyl group, a simple alkyl chain, imparts specific electronic and steric characteristics to the molecule. Diversification of this moiety by replacing it with other functional groups can modulate the reactivity of the triazole ring, enabling the synthesis of a wide array of novel derivatives. This section explores the strategies for modifying the 1-propyl group and the resulting impact on the molecule's reactivity.

The electronic nature of the N1-substituent plays a critical role in the reactivity of the 1,2,4-triazole ring. The triazole ring itself is π-excessive and aromatic, with three nitrogen atoms contributing to a complex electronic environment. The N1-substituent can either donate or withdraw electron density, thereby influencing the nucleophilicity and electrophilicity of the ring atoms.

Alkylation at the N1 position is a common method for introducing diversity. The choice of the alkylating agent during the synthesis is a primary route to installing moieties other than the propyl group. For instance, using different alkyl halides or sulfates in the reaction with the parent 4-amino-1,2,4-triazole (B31798) can lead to a variety of N1-substituted analogues.

The introduction of electron-withdrawing groups (EWGs) at the N1 position, such as a sulfonyl or a trifluoromethylphenyl group, is known to decrease the electron density of the triazole ring. This modification makes the ring carbons more susceptible to nucleophilic attack. Conversely, the introduction of electron-donating groups (EDGs) would be expected to increase the electron density, potentially enhancing the nucleophilicity of the exocyclic amino group and the ring nitrogens in reactions with electrophiles.

Steric hindrance is another crucial factor governed by the N1-substituent. A bulkier substituent than the propyl group can shield the adjacent C5-amino group and the N2 nitrogen atom, thereby directing incoming reagents to the more accessible N4 position in electrophilic substitution reactions. This steric influence can be a valuable tool for achieving regioselectivity in derivatization reactions.

The impact of modifying the 1-propyl group can be summarized by considering the electronic and steric effects of the new substituent. The following table illustrates how different N1-substituents could theoretically alter the reactivity of the 1H-1,2,4-Triazol-5-amine core based on general principles of triazole chemistry.

N1-SubstituentElectronic EffectSteric HindrancePredicted Impact on Reactivity of the Triazole Ring
-CH₂CH₂CH₃ (Propyl)Weakly Electron-DonatingModerateBaseline reactivity for comparison.
-CH₃ (Methyl)Weakly Electron-DonatingLowIncreased accessibility at N2 and C5 compared to propyl.
-C(CH₃)₃ (tert-Butyl)Electron-DonatingHighSignificant steric hindrance at N2 and C5, potentially directing reactions to N4.
-CH₂C₆H₅ (Benzyl)Weakly Electron-Withdrawing (inductive), π-system effectsModerate-HighCan influence reactivity through both electronic and steric effects; potential for π-stacking interactions.
-C₆H₄-NO₂ (Nitrophenyl)Strongly Electron-WithdrawingHighDecreases overall ring electron density, making ring carbons more electrophilic.
-SO₂R (Sulfonyl)Strongly Electron-WithdrawingVariable (depends on R)Significantly enhances the electrophilicity of the triazole ring, facilitating reactions like Rh(II)-catalyzed carbene formation from corresponding 1,2,3-triazoles.

The synthesis of these diversified analogues can be achieved through various established methods for N-alkylation or N-arylation of triazoles. For example, reacting 4-amino-1,2,4-triazole with the corresponding alkyl or aryl halide under basic conditions is a common approach. Microwave-assisted synthesis has also emerged as an efficient method for the preparation of N-substituted triazoles, often leading to higher yields and shorter reaction times.

Structure Activity Relationship Sar Studies of 1h 1,2,4 Triazol 5 Amine, 1 Propyl Analogues

Design Principles for Investigating Structure-Activity Relationships

The design of novel analogues of 1H-1,2,4-Triazol-5-amine, 1-propyl- for SAR studies is guided by established medicinal chemistry principles. A primary strategy involves the modification of substituents at various positions on the triazole ring and the propyl group to probe the chemical space around the core scaffold. nih.govnih.gov

Key design principles include:

Isosteric and Bioisosteric Replacements: Replacing functional groups with others that have similar steric and electronic properties to investigate the importance of those features for biological activity. The 1,2,4-triazolo[1,5-a]pyrimidine scaffold, for instance, is considered a bioisostere of purine (B94841). mdpi.comresearchgate.net

Ring System Modifications: Altering or fusing the triazole ring with other heterocyclic systems to explore new chemical space and potentially enhance binding interactions. nih.gov For example, the fusion of a triazole ring with a pyrimidine (B1678525) or thiazolo[5,4-c]pyridine (B153566) nucleus has been shown to be advantageous. nih.gov

Substituent Effects: Introducing a variety of substituents with differing electronic (electron-donating or electron-withdrawing) and steric properties to determine their influence on activity. nih.govnih.gov Studies have shown that electron-withdrawing groups on the 1,2,4-triazole (B32235) ring can lead to potent activity. nih.gov

Conformational Constraints: Introducing rigid structural elements to lock the molecule into a specific conformation, which can help to identify the bioactive conformation and improve binding affinity.

These design strategies are often guided by computational methods such as molecular docking, which can predict the binding mode of designed analogues within a biological target, thereby prioritizing the synthesis of compounds with a higher likelihood of success. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govkashanu.ac.ir This approach is instrumental in understanding the SAR of 1H-1,2,4-Triazol-5-amine, 1-propyl- analogues and in predicting the activity of novel, unsynthesized derivatives. nih.gov

The foundation of a QSAR model lies in the selection and calculation of molecular descriptors, which are numerical representations of the physicochemical properties of a molecule. researchgate.nettiu.edu.iq For triazole analogues, a wide range of descriptors are calculated from the 2D and 3D structures of the molecules.

Table 1: Common Molecular Descriptors in QSAR Studies of Triazole Analogues

Descriptor ClassExamplesReference
Constitutional (1D) Molecular weight, number of atoms, number of rings. kashanu.ac.ir
Topological (2D) Connectivity indices, shape indices, edge adjacency indices. nih.govkashanu.ac.ir
Geometrical (3D) Molecular surface area, molecular volume, solvent-accessible surface area. researchgate.netnih.gov
Quantum-Chemical HOMO/LUMO energies, dipole moment, partial atomic charges. acs.org
Physicochemical LogP (lipophilicity), molar refractivity, polarizability. nih.gov
GETAWAY Descriptors Geometry, Topology, and Atom-Weights Assembly. kashanu.ac.ir
3D-MoRSE Descriptors 3D Molecule Representation of Structures based on Electron diffraction. kashanu.ac.ir

These descriptors are calculated using specialized software such as PyDescriptor and PaDEL. researchgate.nettiu.edu.iqnih.gov A crucial step following calculation is feature selection, where redundant or irrelevant descriptors are removed to build a more robust and interpretable model. tiu.edu.iq

Machine learning algorithms are employed to build the QSAR model by learning the relationship between the selected molecular descriptors (independent variables) and the biological activity (dependent variable). nih.govyoutube.com Several algorithms are commonly used in the QSAR modeling of triazole derivatives.

Multiple Linear Regression (MLR): This is a statistical method that models the linear relationship between a dependent variable and one or more independent variables. mdpi.comkashanu.ac.ir

k-Nearest Neighbors (kNN): This is a non-linear method that predicts the activity of a compound based on the average activity of its 'k' nearest neighbors in the descriptor space. mdpi.comnih.gov

Support Vector Regression (SVR): A supervised learning model that uses support vector machines for regression analysis, SVR is effective in handling high-dimensional and non-linear data. mdpi.comresearchgate.net

Random Forest Regression (RFR): An ensemble learning method that constructs a multitude of decision trees at training time and outputs the mean prediction of the individual trees. mdpi.comnih.gov

The choice of algorithm depends on the nature of the data and the complexity of the relationship between structure and activity. mdpi.com

The validation of a QSAR model is a critical step to ensure its robustness, reliability, and predictive power. nih.govnih.gov Both internal and external validation techniques are employed.

Internal Validation:

External Validation:

Test Set Prediction: The dataset is split into a training set, used to build the model, and an external test set, which is not used during model development. The model's ability to predict the activity of the compounds in the test set is a true measure of its predictive power. nih.govnih.gov The predictive squared correlation coefficient (pred_r²) is used to assess this. nih.gov

A statistically robust QSAR model should have high values for the squared correlation coefficient (R²) and q², and a high predictive R² for the external test set. mdpi.comnih.gov

Pharmacophore Modeling and Ligand-Based Drug Design (LBDD)

Pharmacophore modeling is a powerful ligand-based drug design (LBDD) technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. tandfonline.comnih.gov For 1H-1,2,4-Triazol-5-amine, 1-propyl- analogues, pharmacophore models are developed based on a set of active compounds to guide the design of new, potentially more potent molecules. tandfonline.com

A pharmacophore model typically consists of features such as:

Hydrogen bond acceptors and donors

Aromatic rings

Hydrophobic centers

Positive and negative ionizable groups

Once a pharmacophore model is generated and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that fit the model and are therefore likely to be active. tandfonline.com This approach has been successfully applied to identify novel 1,2,4-triazole derivatives with various biological activities. tandfonline.comnih.gov

Correlation between Structural Modifications and Modulated Biological Efficacy

Systematic structural modifications of 1,2,4-triazole analogues have led to the elucidation of key SAR principles, providing valuable insights into how specific chemical features influence biological efficacy.

Table 2: Examples of Structure-Activity Relationships in 1,2,4-Triazole Analogues

Structural ModificationEffect on Biological EfficacyReference
Substitution on the triazole ring Introduction of electron-withdrawing substituents on the 1,2,4-triazole ring often leads to potent anticancer activity. nih.gov
Substitution on attached aryl rings The position and nature of substituents on phenyl rings attached to the triazole core can significantly impact activity. For instance, in a series of anti-leukemia agents, a para-fluoro substituent showed better cytotoxicity than a para-bromo group. nih.gov
Introduction of amino acid fragments The incorporation of amino acid moieties into the structure of 1,2,4-triazole derivatives has been shown to result in broad-spectrum antifungal activities. mdpi.com
Nature of the linker In a series of benzothiazole (B30560) derivatives, replacing a photoisomerisable trans-butadiene bridge with a 1,2,3-triazole, amide, or ester moiety significantly altered the binding affinity for tau protein. rsc.org
Substitution at the N4-position of the triazole In a series of inhibitors of the annexin (B1180172) A2–S100A10 protein interaction, a furfuryl substituent at the triazole N4-position made important hydrophobic interactions. nih.gov
Modifications of the C3 and C5 substituents In a series of 1,2,4-triazole derivatives containing a propionic acid moiety, the nature of the substituents at the C3 and C5 positions of the triazole ring influenced their anti-inflammatory and antituberculosis activities. For example, two 2-pyridyl substituents increased antituberculosis activity. mdpi.com

These examples demonstrate that the biological activity of 1,2,4-triazole analogues is highly sensitive to structural changes. The insights gained from these SAR studies are crucial for the optimization of lead compounds and the design of new derivatives with improved potency and selectivity.

Conformational Flexibility and its Role in SAR

The three-dimensional arrangement of a molecule, known as its conformation, is a critical determinant of its interaction with biological targets. For analogues of 1H-1,2,4-triazol-5-amine, 1-propyl-, the inherent flexibility or rigidity of the molecular scaffold plays a pivotal role in defining their structure-activity relationship (SAR). The 1,2,4-triazole ring itself, along with the rotatable bonds of its substituents, allows for a range of spatial orientations that can significantly influence binding affinity and efficacy.

The conformational landscape of triazole-containing compounds is a key consideration in drug design. For instance, replacing a flexible bridge in a molecule with a more rigid triazole ring is a strategy employed to create conformationally restricted analogues. nih.gov This approach aims to lock the molecule into a bioactive conformation, potentially increasing its affinity for a target receptor. The triazole ring's dipole moment and capacity for hydrogen bonding are key features that contribute to its interaction with biological receptors. nih.gov

Docking studies of triazole-adenosine analogues have revealed that the orientation of the triazole ring is crucial for binding to the active site of enzymes like protein arginine methyltransferase 5 (PRMT5). nih.gov In these studies, it was observed that the triazole moiety forms a pi-pi interaction with a key phenylalanine residue (Phe327). nih.gov Substitution at the 4-position of the triazole ring was found to induce a rotation of the ring, positioning the substituent into the arginine-binding pocket, which was essential for a proper docking result. nih.gov This highlights how subtle changes in substitution can lead to significant conformational adjustments that directly impact biological activity.

The conformational properties of substituted 1,2,3-triazole amino acids have been systematically analyzed using quantum chemical calculations and NMR spectroscopy. kaust.edu.sa These studies revealed that 1,5-substituted triazole amino acids can exist in multiple conformations with similar energy levels, suggesting significant structural diversity. kaust.edu.sa In contrast, 1,4-substituted analogues exhibit a smaller number of stable conformations. kaust.edu.sa This inherent conformational preference can be exploited in the design of molecules with specific secondary structures.

X-ray crystallography has provided definitive evidence of the non-planar conformations adopted by some acylated 1H-1,2,4-triazol-5-amine derivatives. acs.org In one study, the crystal structure of an N-acylated 1H-1,2,4-triazol-5-amine showed that the amide fragment was out of the plane of the triazole ring, and the substituted phenyl ring was also not coplanar with the triazole. acs.org This inherent three-dimensionality is a crucial aspect of its SAR.

The following table summarizes the structure-activity relationship of some triazole-adenosine analogues as PRMT5 inhibitors, illustrating the impact of substitutions on the triazole ring.

CompoundR Group (Substitution at 4-position of triazole)IC₅₀ (µM)
2H27.0 ± 4.5
7Trimethylsilyl (TMS)8.3 ± 2.2
8t-Butyl (tBu)Similar to 7
3-CH₂OH4.4 ± 0.3

Data sourced from biochemical activity results against PRMT5. nih.gov

Mechanistic Investigations of Biological Activities of 1h 1,2,4 Triazol 5 Amine, 1 Propyl Analogues

Molecular Mechanisms of Antimicrobial Action

The 1,2,4-triazole (B32235) scaffold is a cornerstone in the development of numerous antimicrobial agents. nih.govnih.gov Its derivatives have demonstrated a broad spectrum of activity against fungal, bacterial, and viral pathogens. nih.govnih.govresearchgate.net The mechanisms underpinning these activities are multifaceted, often involving the inhibition of crucial microbial enzymes, disruption of cellular structures, and interference with fundamental processes like nucleic acid replication.

Inhibition of Key Microbial Enzymes (e.g., Fungal Lanosterol (B1674476) 14α-Demethylase, CYP51)

A primary mechanism of antifungal action for many 1,2,4-triazole analogues is the inhibition of lanosterol 14α-demethylase, a cytochrome P450 enzyme also known as CYP51. nih.govnih.gov This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.gov By binding to the heme iron atom in the active site of CYP51, triazole antifungals disrupt the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the integrity and function of the fungal cell membrane. nih.gov

For instance, a series of 2-aryl-3-azolyl-1-indolyl-propan-2-ols, which are structural analogues, were designed based on the structure of fluconazole. The levorotatory enantiomer of one such compound, 2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)-propan-2-ol, exhibited potent anti-Candida activity. Molecular docking studies revealed that this enantiomer aligns with the positioning of posaconazole (B62084) within both the heme and access channel binding sites of Candida albicans CYP51, corroborating its biological activity. nih.gov

In the context of antibacterial action, some 1,2,4-triazole derivatives have been shown to target enzymes essential for bacterial cell wall synthesis. Docking studies on certain 1,2,4-triazol-3-ones indicated a high affinity for the binding pocket of glucosamine-6-phosphate synthase, an enzyme involved in the initial steps of cell wall assembly in microorganisms. nih.gov

Disruption of Microbial Cell Membrane Integrity

The inhibition of ergosterol synthesis by triazole antifungals directly leads to the disruption of fungal cell membrane integrity. nih.gov The altered sterol composition affects the physical properties of the membrane, increasing its permeability and leading to the leakage of essential cellular components, which ultimately results in fungal cell death.

Furthermore, some triazole derivatives exhibit a more direct effect on the cell membrane. For example, a mechanistic study of carbazole-triazole conjugates revealed that the most active compound could depolarize the fungal membrane potential, indicating a direct interaction with the membrane that contributes to its antifungal effect. nih.gov

Nucleic Acid Interaction and Replication Interference

Beyond enzyme inhibition and membrane disruption, some 1,2,4-triazole analogues can exert their antimicrobial effects by interacting with nucleic acids and interfering with their replication. The triazole ring can act as a bioisostere for other chemical groups, allowing these compounds to mimic natural nucleosides and get incorporated into viral DNA or RNA, thereby terminating the chain elongation process. researchgate.netmdpi.com

For example, Ribavirin, a well-known antiviral drug, is a 1,2,4-triazole-carboxamide derivative that mimics purine (B94841) nucleosides. nih.govresearchgate.net Its mechanism of action is thought to involve the inhibition of viral RNA-dependent RNA polymerase and the induction of mutations in the viral genome. researchgate.net The development of acyclic nucleotide analogues incorporating a 1,2,3-triazole ring has also been explored. One such compound, (R)-16g, demonstrated moderate activity against vesicular stomatitis virus. nih.gov

In the antibacterial realm, some 1,2,4-triazole derivatives have been found to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acid precursors. nih.gov Additionally, certain 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffolds have been identified as inhibitors of the bacterial SOS response, a DNA repair system. By inhibiting this pathway, these compounds can sensitize bacteria to antibiotics and reduce the emergence of resistance. nih.govfrontiersin.org

Elucidation of Anticoagulant Mechanisms

Recent research has highlighted the potential of 1,2,4-triazol-5-amine derivatives as anticoagulants, with a particular focus on their ability to inhibit key enzymes in the coagulation cascade. nih.govresearchgate.netacs.org

Covalent Inhibition of Blood Coagulation Factors (e.g., FXIIa, Thrombin)

A significant mechanism of anticoagulant action for certain amide-functionalized 1,2,4-triazol-5-amines is the covalent inhibition of blood coagulation factors, particularly Factor XIIa (FXIIa) and thrombin. nih.govresearchgate.netacs.org Mass-shift experiments and molecular modeling studies have confirmed this covalent binding mechanism. researchgate.netacs.org The acylated aminotriazoles interact with the catalytic serine residue (Ser195) in the active site of these proteases. acs.org This covalent interaction leads to the inactivation of the enzyme, thereby disrupting the coagulation cascade. nih.govacs.org

Notably, the inhibition of FXIIa is a particularly attractive antithrombotic strategy as its deficiency does not impair normal hemostasis, suggesting a lower risk of bleeding complications. nih.govresearchgate.net

Molecular Docking and Binding Site Analysis with Protein Targets

Molecular docking and binding site analysis have been instrumental in understanding the interactions between 1,2,4-triazole analogues and their protein targets in the coagulation cascade. nih.govacs.orgnih.gov These studies have revealed that the introduction of an amide moiety into the 3-aryl aminotriazole scaffold allows the compounds to access previously unaddressed binding sites within FXIIa and thrombin. researchgate.net

For instance, covalent docking studies of triazole-based inhibitors with FXIIa have identified the key interactions necessary for potent inhibition. nih.govacs.org The amino-triazole core is essential, and substituents at specific positions play a crucial role in determining the potency and selectivity of the inhibitors. nih.govacs.org Modeling has shown that these inhibitors can form stable hydrogen bond interactions with key residues in the active site, such as Gly65 and Gly66 in the case of cruzipain, a cysteine protease with a similar binding pocket. mdpi.com The crystal structure of an N-acylated 1H-1,2,4-triazol-5-amine inhibitor confirmed that the amide fragment adds three-dimensional character to the molecule, which is crucial for its binding affinity. acs.org

Interactive Data Table: Inhibitory Activity of Selected 1,2,4-Triazole Analogues

CompoundTarget EnzymeIC50 (nM)Reference
Quinoxaline-derived aminotriazole (N-butylamide)FXIIa28 researchgate.net
Quinoxaline-derived aminotriazole (N-phenylamide)Thrombin41 researchgate.net
Aminotriazole 5rThrombin- nih.gov
N-isopropylamide 13iFXIIa700-800 nih.govacs.org
N-benzylamide 13nFXIIa700-800 nih.govacs.org
Derivative 21iFXIIa29 nih.gov
Derivative 21mThrombin27 nih.gov

Research into Anticancer Potential and Associated Molecular Targets

The quest for novel and effective anticancer agents has led to extensive investigation into 1,2,4-triazole derivatives. Analogues of 1H-1,2,4-Triazol-5-amine, 1-propyl- have shown promise in preclinical studies, demonstrating cytotoxic effects against various cancer cell lines. The anticancer activity of these compounds is often attributed to their ability to interact with specific molecular targets that are crucial for cancer cell proliferation, survival, and metastasis.

A number of novel nih.govnih.govresearchgate.nettriazole derivatives have been synthesized and evaluated for their in vitro anticancer activity against liver cancer (HepG2) and breast cancer (MCF7) cell lines. researchgate.net Several of these compounds exhibited promising anticancer activity, with IC50 values in the micromolar range. researchgate.net For instance, certain 5-amino- nih.govnih.govresearchgate.nettriazole derivatives have demonstrated significant activity against both HepG2 and MCF7 cell lines. researchgate.net

The molecular mechanisms underlying the anticancer effects of 1,2,4-triazole analogues are diverse and involve the inhibition of key enzymes and proteins. Research has identified several molecular targets, including:

Kinases: These enzymes play a pivotal role in cell signaling and are often dysregulated in cancer. Analogues of 1,2,4-triazole have been found to inhibit various kinases.

EGFR (Epidermal Growth Factor Receptor): Overexpression of EGFR is common in many cancers, leading to uncontrolled cell growth. Some 1,2,4-triazole derivatives have shown inhibitory activity against EGFR. nih.gov

BRAF: This is a protein kinase involved in the MAP kinase signaling pathway, and its mutation is a driver in several cancers. Certain 1,2,4-triazole compounds have been identified as potent inhibitors of BRAF. nih.gov

PIM-1 Kinase: This serine/threonine kinase is implicated in cell survival and proliferation. Inhibition of PIM-1 by triazole derivatives represents a promising therapeutic strategy. nih.gov

Tubulin: This protein is the building block of microtubules, which are essential for cell division. Compounds that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis. Several 1,2,4-triazole derivatives have been identified as potent tubulin inhibitors. nih.gov

Apoptosis Induction: Many anticancer drugs exert their effects by inducing programmed cell death, or apoptosis. Novel 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) has been shown to induce apoptosis in human lung cancer cells by triggering apoptosis pathways. nih.gov

The following table summarizes the anticancer activity and molecular targets of selected 1,2,4-triazole analogues.

Compound TypeCancer Cell LineActivity (IC50)Molecular Target(s)Reference
5-Amino nih.govnih.govresearchgate.nettriazole derivativesHepG2 (Liver)17.69 - 25.4 µM/LNot specified researchgate.net
5-Amino nih.govnih.govresearchgate.nettriazole derivativesMCF7 (Breast)17.69 - 27.09 µM/LNot specified researchgate.net
Novel 1,2,4-triazole derivativesVariousNot specifiedEGFR, BRAF, Tubulin nih.gov
4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA)A549, NCI-H460, NCI-H23 (Lung)1.09 - 3.28 µMApoptosis pathways nih.gov
N-substituted 4,5,6,7-tetrabromo-1H-benzimidazole derivativesCCRF-CEM (Leukemia), MCF-7 (Breast)Not specifiedPIM-1 Kinase nih.gov

Exploration of Other Biological Activities (e.g., Antioxidant, Neuroprotective, Antimalarial Mechanisms)

Beyond their anticancer potential, analogues of 1H-1,2,4-Triazol-5-amine, 1-propyl- have been explored for a range of other biological activities. The versatile structure of the 1,2,4-triazole ring allows for modifications that can lead to compounds with potent antioxidant, neuroprotective, and antimalarial properties.

The overproduction of free radicals can lead to oxidative stress, which is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. nih.gov Synthetic antioxidants like 1,2,4-triazole derivatives are of great interest for their potential to mitigate oxidative damage. nih.govzsmu.edu.ua Studies have shown that the antioxidant activity of these compounds is influenced by the nature and position of substituents on the triazole ring. isres.org For instance, the presence of a hydroxyl group can enhance antioxidant capacity. isres.org

In the realm of neuroprotection, 1,2,4-triazole derivatives have shown promise in protecting neuronal cells from damage. nih.govnih.gov A series of these compounds demonstrated the ability to protect PC12 cells from cytotoxicity induced by oxidative stress. nih.gov The neuroprotective effects are often linked to their antioxidant and iron-chelating properties. nih.gov

The global fight against malaria has also benefited from research into 1,2,4-triazole-containing compounds. Fused heterocyclic systems incorporating the 1,2,4-triazole ring, such as 1,2,4-triazolo[4,3-a]pyrazines, have emerged as potent antimalarial agents. nih.govbeilstein-journals.org These compounds have shown efficacy against the Plasmodium falciparum parasite, which is responsible for the most severe form of malaria. nih.govbeilstein-journals.org

Identification of Specific Molecular Targets and Pathways

The diverse biological activities of 1H-1,2,4-Triazol-5-amine, 1-propyl- analogues are a direct consequence of their interaction with specific molecular targets and signaling pathways.

For neuroprotection , a key mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway . nih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.gov By promoting the nuclear translocation of Nrf2, certain 1,2,4-triazole derivatives can enhance the cellular antioxidant defense system. nih.gov These compounds have also been shown to scavenge reactive oxygen species (ROS) and restore mitochondrial membrane potential, further contributing to their neuroprotective effects. nih.govnih.gov Some derivatives have also been noted to inhibit caspase-3 and Bax, proteins involved in the apoptotic cascade in neuronal cells. turkjps.org

In the context of antimalarial activity , a primary molecular target for 1,2,4-triazolo[4,3-a]pyrazine analogues is believed to be the P. falciparum ATPase4 (PfATP4) . nih.govbeilstein-journals.org PfATP4 is a sodium-ion-translocating ATPase that is essential for maintaining ion homeostasis in the parasite. nih.govbeilstein-journals.org By dysregulating the function of PfATP4, these compounds disrupt the parasite's internal environment, leading to its death. nih.govbeilstein-journals.org

The antioxidant activity of 1,2,4-triazole derivatives is primarily attributed to their ability to scavenge free radicals. The specific mechanisms can vary depending on the compound's structure, but they often involve hydrogen atom transfer or single-electron transfer processes. The presence of electron-donating groups on the triazole ring system can enhance this radical-scavenging ability. isres.org

The following table summarizes the other biological activities and associated molecular targets of selected 1,2,4-triazole analogues.

Biological ActivityCompound TypeMolecular Target/PathwayMechanism of ActionReference
Neuroprotective1,2,4-Triazole derivativesNrf2 signaling pathway, Caspase-3, BaxEnhances antioxidant defense, scavenges ROS, inhibits apoptosis nih.govturkjps.orgresearchgate.net
Antimalarial1,2,4-Triazolo[4,3-a]pyrazinesPfATP4Dysregulates ion homeostasis in P. falciparum nih.govbeilstein-journals.org
Antioxidant1,2,4-Triazole derivativesFree radicalsScavenges reactive oxygen species nih.govisres.org

Applications in Advanced Materials and Chemical Technologies Non Clinical Focus

Development as Corrosion Inhibitors

The 1,2,4-triazole (B32235) scaffold is a cornerstone in the development of effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. nih.govnih.gov Compounds containing heteroatoms like nitrogen, sulfur, and oxygen are known to be efficient in mitigating corrosion due to their ability to coordinate with metallic substrates. nih.gov Triazole derivatives are recognized for being cost-effective, environmentally favorable, and easily synthesized, making them attractive candidates for industrial applications. nih.gov The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, creating a protective barrier against corrosive agents.

The primary mechanism by which triazole derivatives inhibit corrosion is through adsorption onto the metal surface, which blocks the active sites for corrosive attack. nih.gov This adsorption process can occur through two main pathways: physisorption and chemisorption.

Physisorption: This involves electrostatic interactions between the charged inhibitor molecules and the charged metal surface.

Chemisorption: This involves the formation of coordinate bonds between the lone pair electrons of the nitrogen atoms in the triazole ring and the vacant d-orbitals of the metal atoms. nih.gov

The nature of the adsorption is often determined by calculating the standard free energy of adsorption (ΔG°ads). Values around -20 kJ mol⁻¹ or less negative are indicative of physisorption, while values of -40 kJ mol⁻¹ or more negative suggest chemisorption. nih.gov In many studies of triazole derivatives, the adsorption mechanism is found to be a mixture of both, but predominantly chemisorption. nih.govresearchgate.net The adsorption process of triazole inhibitors on steel surfaces typically follows the Langmuir adsorption isotherm, which implies the formation of a monolayer on the metal surface. nih.govresearchgate.net

The effectiveness of triazole-based corrosion inhibitors is quantified using various experimental techniques, primarily gravimetric and electrochemical methods.

Gravimetric Studies (Weight Loss): This technique involves exposing a metal coupon to a corrosive environment with and without the inhibitor and measuring the difference in weight loss over time. nih.govoup.com Studies on various triazole derivatives show that as the concentration of the inhibitor increases, the corrosion rate decreases, and the inhibition efficiency (%IE) increases. nih.govoup.com For example, the inhibition efficiency of 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione reached 95.3% at a concentration of 0.50 mM. oup.com

Electrochemical Studies: Techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide detailed insights into the inhibition mechanism. PDP curves can determine if an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. nih.govnih.gov Most triazole derivatives are found to be mixed-type inhibitors, meaning they suppress both the anodic metal dissolution and the cathodic hydrogen evolution reactions. nih.govresearchgate.net EIS studies help in understanding the resistance of the protective film formed on the metal surface. nih.govelectrochemsci.org

Table 1: Inhibition Efficiency (%IE) of select triazole derivatives from gravimetric and electrochemical studies.
Triazole DerivativeConcentrationMethodInhibition Efficiency (%IE)Reference
(E)-5-methyl-4-((thiophen-2-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione (TMAT)1 × 10⁻³ MWeight Loss91.1% nih.gov
(E)-4-(((5-(dimethylamino)thiophen-2-yl)methylene)amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (DMTMAT)1 × 10⁻³ MWeight Loss94.0% nih.gov
4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione (ATH)0.50 mMWeight Loss95.3% oup.com
4-MTHT5 × 10⁻⁴ MPolarization99.6% researchgate.net

Role as Building Blocks in Polymer Science and Dye Chemistry

The molecular structure of 1H-1,2,4-Triazol-5-amine, 1-propyl-, featuring a primary amine group and a heterocyclic ring, makes it a viable candidate as a monomer or building block in polymer science. medchemexpress.com The amino group provides a reactive site for various polymerization reactions, such as condensation polymerization with carboxylic acids or isocyanates to form polyamides or polyureas, respectively. The nitrogen-rich triazole ring, when incorporated into a polymer backbone, can enhance properties such as thermal stability, chemical resistance, and metal-coordination capabilities. While the compound is a precursor for new functional materials like polymers, specific examples of its use in dye chemistry are not extensively documented in the available research. medchemexpress.com

Advanced Agrochemistry Applications (e.g., Fungicides, Pesticides in Research and Development)

The 1,2,4-triazole nucleus is a well-established pharmacophore in the agrochemical industry, forming the core of numerous successful fungicides. nih.gov The parent compound, 1H-1,2,4-Triazol-5-amine (also known as Amitrole), is a non-selective herbicide used for broad-spectrum weed control. echemi.com This established biological activity of the triazole ring suggests that derivatives such as 1H-1,2,4-Triazol-5-amine, 1-propyl- are of interest in the research and development of new agrochemicals. medchemexpress.com The introduction of the propyl group can modify the compound's lipophilicity and interaction with biological targets, potentially leading to new fungicidal or herbicidal agents.

Design and Synthesis of Nitrogen-Rich Energetic Materials

While 1H-1,2,4-Triazol-5-amine, 1-propyl- is not an energetic material in its own right, its nitrogen-rich 1,2,4-triazole core makes it a valuable precursor in the synthesis of high-energy density materials (HEDMs). uni-muenchen.desemanticscholar.org The strategy in designing modern energetic materials often involves creating molecules with a high nitrogen content, which release a large amount of energy upon decomposition to form the highly stable dinitrogen (N₂) gas. rsc.org The triazole ring serves as a stable, high-nitrogen backbone. Energetic properties are imparted by chemically modifying the precursor, for instance, by introducing energetic functional groups such as nitro (-NO₂) or azido (-N₃) onto the triazole ring or the amino group. nih.govpurdue.edu

For a compound to be considered a viable energetic material, key performance parameters must be evaluated. These include a high positive heat of formation (ΔHf), high density (ρ), and high detonation velocity (Vd) and pressure (P). These properties are typically not calculated for a simple precursor like 1H-1,2,4-Triazol-5-amine, 1-propyl-, but rather for its energetic derivatives.

Theoretical calculations, often using computational programs, are employed to predict these parameters for newly designed triazole-based energetic compounds. For instance, various energetic salts and derivatives based on the triazole framework have been synthesized and characterized, showing detonation velocities and pressures that can be superior to traditional explosives like TNT and comparable to RDX. rsc.orgrsc.org

Table 2: Calculated Energetic Properties of Select Nitrogen-Rich Triazole-Based Compounds (Note: These are not properties of 1H-1,2,4-Triazol-5-amine, 1-propyl-, but of its more complex, energetic derivatives).
CompoundHeat of Formation (kJ mol⁻¹)Detonation Velocity (m s⁻¹)Detonation Pressure (GPa)Reference
Ammonium 5-nitro-3,3′-triazene-1,2,4-triazolate667.5 - 817.3 (range for family)8011 - 9044 (range for family)23.7 - 34.8 (range for family) rsc.org
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT)622.8 - 1211.7 (range for salts)8236 - 9167 (range for salts)26.5 - 37.8 (range for salts) rsc.orgresearchgate.net
3, 3′-dinitro-5, 5′-bis-1,2,4-triazole-1, 1′-diol derivativesNot Specified8102 - 9087 (range for salts)Not Specified nih.gov
N-aminonitroazole derivativesNot Specified8194 - 9156 (range)27.4 - 39.2 (range) nih.gov

Analytical Methodologies for Research and Characterization of 1h 1,2,4 Triazol 5 Amine, 1 Propyl

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic methods are fundamental in determining the purity of 1H-1,2,4-Triazol-5-amine, 1-propyl- and for its isolation from reaction mixtures and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a common and effective method for the analysis of polar compounds like 1H-1,2,4-Triazol-5-amine, 1-propyl-. The choice of a suitable stationary phase and mobile phase is critical for achieving optimal separation. C18 columns are frequently employed due to their hydrophobicity, which allows for the retention of a wide range of organic molecules. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. nih.govresearchgate.net The buffer controls the pH and can influence the retention and peak shape of the analyte. For aminotriazoles, which are basic in nature, a slightly acidic mobile phase can improve peak symmetry. Gradient elution, where the proportion of the organic modifier is increased over time, is often used to separate compounds with a range of polarities. nih.gov

For the isolation of enantiomers of chiral triazole compounds, specialized chiral stationary phases are utilized. japsonline.comjapsonline.com Detection in HPLC is commonly achieved using a Diode Array Detector (DAD) or a UV detector, which measures the absorbance of the analyte at a specific wavelength. japsonline.comjapsonline.comhelixchrom.com

Table 1: Illustrative HPLC Parameters for the Analysis of Triazole Derivatives

Parameter Description
Column Reversed-phase C18, 4.6 mm x 150 mm, 5 µm particle size nih.gov

| Mobile Phase | A: 20 mM Ammonium acetate (B1210297) buffer (pH 4.0) B: Acetonitrile nih.gov | | Gradient | Isocratic or gradient elution depending on the complexity of the sample | | Flow Rate | 1.0 mL/min helixchrom.com | | Detection | UV at 210-254 nm helixchrom.com | | Injection Volume | 5-20 µL japsonline.comhelixchrom.com |

Gas Chromatography (GC):

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. While some triazole derivatives may require derivatization to increase their volatility and thermal stability, GC can offer high resolution and sensitivity. The selection of the GC column is crucial, with fused silica (B1680970) capillary columns coated with various stationary phases (e.g., polysiloxanes) being the most common.

The carrier gas is typically an inert gas like helium or nitrogen. The temperature of the injection port and the column oven are optimized to ensure efficient volatilization and separation of the analytes. Detection is often performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). A GC-MS method has been developed for the assay determination of a triazole derivative, Trifuzol-Neo, highlighting its applicability in the quality control of such compounds. rjptonline.org

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry is a simple, cost-effective, and readily available technique that can be used for the quantitative analysis of compounds that absorb light in the UV-Vis region. The parent 3-amino-1,2,4-triazole exhibits weak UV absorbance at around 205 nm. researchgate.netijsr.net This low wavelength and weak absorbance can be a limitation for direct quantitative analysis, as many other organic molecules and solvents also absorb in this region, leading to potential interferences.

For some triazole derivatives, direct UV spectrophotometry in a suitable solvent like isopropanol (B130326) has been successfully applied for quantification. zsmu.edu.ua The method relies on measuring the absorbance at the wavelength of maximum absorption (λmax) and using a calibration curve to determine the concentration. zsmu.edu.ua However, for compounds with low molar absorptivity or for analysis in complex matrices, derivatization may be necessary to enhance sensitivity and selectivity. For instance, certain triazole derivatives can form colored chelates with metal ions, shifting the absorbance to a higher wavelength and increasing the molar absorptivity, thereby facilitating more accurate spectrophotometric determination. nih.gov

Table 2: UV Absorption Data for Related Triazole Compounds

Compound λmax (nm) Solvent Reference
1,2,4-Triazole (B32235) ~205 Ethanol ijsr.net
3-Amino-1,2,4-triazole No significant absorbance between 290-700 nm Not specified researchgate.net
Itraconazole 274 (first derivative) Not specified uj.edu.pl
2-(((3-(2-fluorophenyl)-5-thio-4H-1,2,4-triazol-4-yl)imino)methyl)phenol 310 Isopropanol zsmu.edu.ua

Advanced hyphenated techniques (e.g., LC-MS, GC-MS for complex mixture analysis)

Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for the analysis of complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS):

LC-MS and LC-MS/MS are highly sensitive and selective methods for the analysis of triazole derivatives in various matrices. cvuas.desciex.com The liquid chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer for detection and identification. Electrospray ionization (ESI) is a commonly used ionization technique for polar molecules like aminotriazoles, as it generates charged ions with minimal fragmentation. japsonline.comjapsonline.comresearchgate.net

Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity by monitoring specific precursor-to-product ion transitions, which is particularly beneficial for reducing matrix effects and achieving low limits of quantification. cvuas.desciex.com LC-MS/MS methods have been developed for the analysis of triazole derivative metabolites in challenging matrices like fruits, vegetables, and soil. cvuas.desciex.com

Table 3: Typical LC-MS/MS Parameters for Triazole Derivative Analysis

Parameter Description
LC Column Hypercarb or C18 cvuas.de

| Mobile Phase | A: Water with 0.5% acetic acid B: Methanol with 0.5% acetic acid sciex.com | | Ionization | Electrospray Ionization (ESI), positive mode japsonline.comjapsonline.comresearchgate.net | | MS Detection | Triple Quadrupole (QqQ) in Multiple Reaction Monitoring (MRM) mode sciex.com |

Gas Chromatography-Mass Spectrometry (GC-MS):

As mentioned earlier, GC-MS is a valuable tool for the analysis of volatile compounds. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the analyte, allowing for confident identification. The NIST WebBook provides mass spectral data for 1H-1,2,4-Triazol-5-amine, 1-propyl-, which can be used to develop a specific GC-MS method for its identification and quantification.

Development of Novel Research-Oriented Detection and Quantification Methods

The continuous pursuit of more sensitive, selective, and rapid analytical methods has led to the development of novel techniques for the analysis of triazoles.

Differential Mobility Spectrometry (DMS) coupled with LC-MS/MS:

Differential Mobility Spectrometry (DMS), a form of ion mobility spectrometry, separates ions in the gas phase based on their size, shape, and charge. When coupled with LC-MS/MS, DMS can provide an additional dimension of separation, enhancing selectivity and reducing chemical noise, especially for the analysis of isomers and in complex matrices. cvuas.desciex.com This technique has shown promise in improving the analysis of triazole derivative metabolites. cvuas.desciex.com

Nanoparticle-Based Colorimetric Assays:

Novel colorimetric methods are being explored for the rapid and simple detection of aminotriazoles. One such method involves the use of gold nanorods (AuNRs). The presence of aminotriazole can influence the etching of AuNRs, leading to a visible color change that can be correlated with the concentration of the analyte. researchgate.net This approach offers a portable and low-cost alternative to traditional instrumental methods for screening purposes.

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